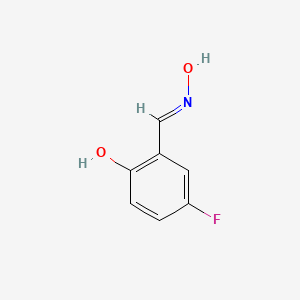

5-Fluoro-2-hydroxybenzaldehyde oxime

Overview

Description

5-Fluoro-2-hydroxybenzaldehyde oxime is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is not intended for human or veterinary use.

Synthesis Analysis

5-Fluorosalicylaldehyde, which is a precursor to 5-Fluoro-2-hydroxybenzaldehyde oxime, can be synthesized from 4-fluorophenol . The synthesis of 5-Fluoro-2-hydroxybenzaldehyde oxime itself is not explicitly mentioned in the search results.Molecular Structure Analysis

The molecular formula of 5-Fluoro-2-hydroxybenzaldehyde oxime is C7H6FNO2. The structure of the molecule is not explicitly mentioned in the search results.Scientific Research Applications

C7H5FO2 C_7H_5FO_2 C7H5FO2

, has several unique applications across different fields of research .Antimicrobial Agent

5-Fluoro-2-hydroxybenzaldehyde oxime: has been studied for its potential as an antimicrobial agent. Derivatives of this compound have shown promising results against various microbial strains. For instance, oxime ester derivatives have exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with low minimum inhibitory concentration (MIC) values .

Biofilm Inhibition

This compound’s derivatives have also been evaluated for their biofilm inhibition capabilities. Biofilms are a major concern in medical devices and implants, and the ability to inhibit biofilm formation is crucial. The oxime ester of 3,5-dichloro-2-hydroxyphenyl derivative exhibited good biofilm inhibition activity, suggesting potential applications in preventing biofilm-associated infections .

Antioxidant Activity

Studies have indicated that certain derivatives of 5-Fluoro-2-hydroxybenzaldehyde oxime possess antioxidant properties. These properties are beneficial in combating oxidative stress, which is implicated in various diseases and aging processes. The oxime ester of the 4-fluoro derivative showed good antioxidant activity in assays such as DPPH radical scavenging and superoxide free radical scavenging .

Chemical Synthesis

The compound serves as a starting material or intermediate in the synthesis of more complex molecules. Its reactivity, particularly the oxime group, allows for various chemical transformations that can lead to the development of new pharmaceuticals or materials .

Research Tool

In research settings, 5-Fluoro-2-hydroxybenzaldehyde oxime can be used as a chemical probe to study enzyme reactions, particularly those involving aldehyde or oxime metabolizing enzymes. This can provide insights into enzyme mechanisms and aid in the discovery of enzyme inhibitors .

Material Science

The fluorine atom present in the compound can confer unique properties to materials. Fluorinated compounds are often used in the development of advanced materials due to their stability and resistance to solvents and high temperatures .

Analytical Chemistry

5-Fluoro-2-hydroxybenzaldehyde oxime: can be utilized in analytical chemistry as a derivatization agent for the detection and quantification of aldehydes and ketones. Its ability to form stable oximes makes it useful in various chromatographic techniques .

Drug Design

The compound’s structure and properties make it a valuable scaffold in drug design. Its phenolic and oxime groups can be modified to create new compounds with potential therapeutic effects. The presence of fluorine can also influence the pharmacokinetics and pharmacodynamics of these new drugs .

Safety and Hazards

The safety data sheet for Benzaldehyde, a related compound, indicates that it is classified as a flammable liquid (Category 4), has acute toxicity upon inhalation (Category 4), can cause skin irritation (Category 2), serious eye irritation (Category 2A), reproductive toxicity (Category 1B), and specific target organ toxicity upon single exposure (Category 3, Respiratory system) .

Future Directions

A study has used the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions to obtain five Dy–HOFs . This study is the first to investigate a series of highly stable metal–HOFs that is constructed by adjusting the substituents on the ligand, and the acid-responsive “turn-on” solid-state fluorescence of metal HOFs is reported for the first time .

Mechanism of Action

Target of Action

Many oximes have been reported to inhibit over 40 different kinases, including amp-activated protein kinase (ampk), phosphatidylinositol 3-kinase (pi3k), cyclin-dependent kinase (cdk), and multiple receptor and non-receptor tyrosine kinases . These kinases play crucial roles in cellular processes such as cell growth, metabolism, and signal transduction.

Mode of Action

The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Biochemical Pathways

Given that many oximes are kinase inhibitors, it can be inferred that this compound may affect various signaling pathways regulated by these kinases .

Result of Action

Many oximes have been reported to have useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities .

properties

IUPAC Name |

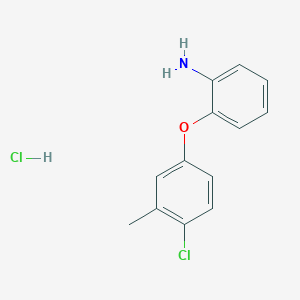

4-fluoro-2-[(E)-hydroxyiminomethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-1-2-7(10)5(3-6)4-9-11/h1-4,10-11H/b9-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBFIKDJEJSBIJ-RUDMXATFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C=NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)/C=N/O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-Ethyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1451079.png)

![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)